2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate
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Overview
Description
2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate is an organic compound with the molecular formula C21H20O3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate typically involves the reaction of 2-acetyl-1-benzothiophene with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Scientific Research Applications
2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-1-benzothiophen-3-yl benzoate
- Benzothiazole derivatives
- Benzofuran derivatives
Uniqueness
2-Acetyl-1-benzothiophen-3-yl 4-tert-butylbenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H20O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H20O3S/c1-13(22)19-18(16-7-5-6-8-17(16)25-19)24-20(23)14-9-11-15(12-10-14)21(2,3)4/h5-12H,1-4H3 |
InChI Key |
NVYWRYKSUJLZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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